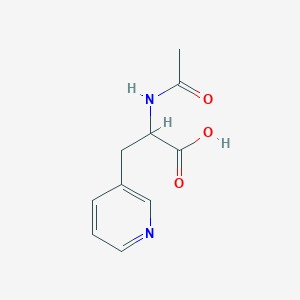

N-ACETYL-3-(3-PYRIDYL)-ALANINE

Description

Properties

CAS No. |

170092-30-5 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-acetamido-3-pyridin-3-ylpropanoic acid |

InChI |

InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

YPRICIIQJIPLOM-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CC1=CN=CC=C1)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CN=CC=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-ACETYL-3-(3-PYRIDYL)-ALANINE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-acetyl-3-(3-pyridyl)-alanine, a derivative of the non-proteinogenic amino acid 3-(3-pyridyl)-alanine. This document details a feasible synthetic route, expected analytical characterization, and explores the potential biological significance of this compound. The information herein is intended to support researchers in the fields of medicinal chemistry, drug discovery, and peptide synthesis.

Introduction

N-acetylated amino acids are a crucial class of molecules with diverse biological roles, ranging from metabolic intermediates to key components in protein structure and function.[1][2] The acetylation of the N-terminal amino group can significantly alter the physicochemical properties of an amino acid, influencing its solubility, lipophilicity, and interaction with biological targets.[3] 3-(3-pyridyl)-alanine, an isomer of phenylalanine containing a pyridine ring, is of particular interest in peptide and medicinal chemistry. Its incorporation into peptides can modulate biological activity and pharmacokinetic properties. The N-acetylated form, this compound, is therefore a valuable compound for further investigation in drug development and as a building block in chemical synthesis.

Synthesis of this compound

A straightforward and efficient method for the synthesis of this compound is the N-acetylation of the parent amino acid, 3-(3-pyridyl)-alanine, using acetic anhydride. The following protocol is based on established methods for the N-acetylation of amino acids.

Experimental Protocol: N-acetylation of 3-(3-pyridyl)-alanine

Materials:

-

3-(3-pyridyl)-L-alanine (or D/L mixture)

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, suspend 1.0 molar equivalent of 3-(3-pyridyl)-alanine in 4-7 molar equivalents of glacial acetic acid.

-

Heating: Gently heat the mixture to 40-70°C with continuous stirring until the amino acid is fully dissolved.

-

Acetylation: Slowly add 1.0-1.4 molar equivalents of acetic anhydride to the solution dropwise over a period of 1-5 hours. Maintain the temperature at 40-70°C and continue stirring for an additional 1-4 hours after the addition is complete.

-

Solvent Removal: Remove the acetic acid by distillation under reduced pressure (e.g., using a rotary evaporator).

-

Crystallization: To the resulting residue, add 1-3 times the initial mass of the amino acid in deionized water. Stir the mixture and cool to induce crystallization. The mixture can be left at a low temperature (e.g., 4°C) for several hours to maximize crystal formation.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield this compound.

Synthesis Workflow

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected and comparative analytical data.

Physicochemical Properties

| Property | 3-(3-pyridyl)-L-alanine (Parent Compound) | N-acetyl-L-alanine (Analog) | This compound (Predicted) |

| Molecular Formula | C₈H₁₀N₂O₂[4][5] | C₅H₉NO₃[6] | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 166.18 g/mol [4][5] | 131.13 g/mol [6] | 208.22 g/mol |

| Appearance | White to off-white powder | Solid | White to off-white solid |

| Melting Point | Not reported | 125-126 °C | Expected to be in a similar range |

Spectroscopic Data

Predicted ¹H NMR Data (in D₂O):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl CH₃ | ~2.0 | Singlet |

| β-CH₂ | ~3.0-3.3 | Multiplet |

| α-CH | ~4.5-4.7 | Multiplet |

| Pyridyl H-2, H-6 | ~8.4-8.6 | Multiplet |

| Pyridyl H-4 | ~7.8-8.0 | Multiplet |

| Pyridyl H-5 | ~7.3-7.5 | Multiplet |

Predicted ¹³C NMR Data (in D₂O):

| Carbon | Predicted Chemical Shift (ppm) |

| Acetyl CH₃ | ~22 |

| β-CH₂ | ~37 |

| α-CH | ~54 |

| Pyridyl C-3 | ~135 |

| Pyridyl C-5 | ~125 |

| Pyridyl C-4 | ~138 |

| Pyridyl C-2 | ~150 |

| Pyridyl C-6 | ~148 |

| Carboxyl C=O | ~175 |

| Amide C=O | ~173 |

| Compound | Ionization Mode | Expected m/z [M+H]⁺ |

| This compound | ESI+ | 209.09 |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (Amide) | 3200-3400 |

| C=O stretch (Carboxylic acid) | 1700-1725 |

| C=O stretch (Amide I) | 1630-1680 |

| N-H bend (Amide II) | 1510-1570 |

| C-N stretch (Pyridine) | 1400-1600 |

Characterization Workflow

Biological Context and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader context of N-acetylation and the known roles of its parent compound provide insights into its potential significance.

N-terminal acetylation is a common protein modification that can influence protein stability, folding, and interactions.[2][3] The addition of an acetyl group neutralizes the positive charge of the N-terminal amino group, which can have significant downstream effects on cellular processes.

The parent amino acid, 3-(3-pyridyl)-alanine, has been utilized in peptide synthesis to create analogs of bioactive peptides with altered properties.[7] For instance, its incorporation can influence receptor binding affinity and specificity. Therefore, this compound could serve as a valuable building block for the synthesis of novel peptidomimetics and other small molecule therapeutics. The pyridine ring, a common pharmacophore in neuroactive compounds, suggests potential applications in neuroscience research for the development of agents targeting the central nervous system.[8]

General Signaling Pathway of N-terminal Acetylation

Conclusion

This technical guide outlines a practical approach for the synthesis of this compound and provides a framework for its comprehensive characterization. While experimental data for this specific molecule is not extensively documented, the provided information, based on analogous compounds and established chemical principles, offers a solid foundation for researchers. The potential of this compound as a building block in medicinal chemistry and drug discovery warrants further investigation into its synthesis, characterization, and biological activities.

References

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 3. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 4. 3-(3-吡啶基)-L-丙氨酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

The Biological Activity of N-Acetylated Pyridylalanine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylated amino acids represent a diverse class of molecules with a wide range of biological activities. The introduction of an acetyl group can significantly alter the physicochemical properties of the parent amino acid, leading to modified solubility, stability, and interaction with biological targets. The incorporation of a pyridyl ring, a common motif in many pharmaceuticals, introduces further complexity and potential for specific biological interactions. This technical guide provides a comprehensive overview of the known biological activities of N-acetylated pyridylalanine and its structurally related analogs, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Biological Activity Data

The biological activities of various N-acetylated pyridylalanine analogs have been evaluated in several therapeutic areas. The following tables summarize the key quantitative data from the available scientific literature.

Integrin Antagonist Activity

A series of N-acyl 4-(3-pyridonyl)phenylalanine derivatives have been identified as potent dual antagonists of α4β1 and α4β7 integrins. These integrins play a crucial role in the trafficking and homing of lymphocytes, making them attractive targets for autoimmune and inflammatory diseases.

| Compound | Target(s) | IC50 (nM) | Assay | Reference |

| Trifluoromethyl derivative of 4-(3-pyridonyl)phenylalanine | α4β1 & α4β7 | 1.8 (α4β1), 0.7 (α4β7) | Competitive binding assay | [1] |

Note: The specific structure of the trifluoromethyl derivative is detailed in the source literature.

Antimicrobial and Antiviral Activity

N-acyl derivatives of anabasine and cytisine, which are alkaloids containing a pyridine or piperidine ring, have demonstrated notable antimicrobial and antiviral properties.

Table 2: Antimicrobial Activity of N-Acyl Anabasine and Cytisine Derivatives [2]

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Isoxazole derivative of anabasine | Staphylococcus aureus | 6.25 |

| Adamantane derivative of anabasine | Staphylococcus aureus | 12.5 |

Table 3: Antiviral Activity of N-Acyl Anabasine and Cytisine Derivatives [2]

| Compound | Virus | Selective Index (SI) |

| Adamantane derivative of anabasine | Influenza A (H3N2) | >10 |

| Adamantane derivative of cytisine | Influenza A (H1N1) | >10 |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

α4β1/α4β7 Integrin Antagonist Assay

Objective: To determine the inhibitory concentration (IC50) of test compounds against the binding of ligands to α4β1 and α4β7 integrins.

Methodology:

-

Cell Culture: Human T-cell lines expressing high levels of α4β1 and α4β7 integrins (e.g., Jurkat cells) are cultured under standard conditions.

-

Ligand Coating: 96-well plates are coated with the respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7.

-

Cell Labeling: The T-cells are labeled with a fluorescent dye, such as Calcein-AM.

-

Inhibition Assay:

-

Labeled cells are pre-incubated with various concentrations of the test compound (N-acetylated pyridylalanine derivative).

-

The cell suspension is then added to the ligand-coated wells.

-

The plates are incubated to allow for cell adhesion.

-

-

Quantification:

-

Non-adherent cells are washed away.

-

The fluorescence of the remaining adherent cells is measured using a plate reader.

-

-

Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of cell adhesion.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

-

Compound Dilution: A serial dilution of the test compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized microbial inoculum is added to each well containing the diluted compound.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the biological context of N-acetylated pyridylalanine's activity.

Integrin Antagonist Signaling Pathway

The following diagram illustrates the mechanism of action of N-acyl 4-(3-pyridonyl)phenylalanine derivatives as integrin antagonists. These compounds block the interaction between integrins on lymphocytes and their ligands on endothelial cells, thereby preventing the migration of inflammatory cells to tissues.

References

N-Acetyl-3-(3-pyridyl)-alanine: A Novel Amino Acid Analogue for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-3-(3-pyridyl)-alanine is a novel, non-canonical amino acid analogue with significant potential in the field of drug discovery and development. This document provides a comprehensive overview of its synthesis, chemical properties, and, based on data from closely related analogues, its prospective biological activities and mechanisms of action. By incorporating both an N-acetyl group and a 3-pyridyl moiety, this compound is positioned as a promising candidate for probing and modulating biological systems, particularly in the context of neurological disorders and enzyme inhibition. This guide includes detailed hypothetical experimental protocols and pathway diagrams to facilitate future research and application of this compound.

Introduction

Non-canonical amino acids (ncAAs) are expanding the toolkit of medicinal chemists and drug developers, offering novel side chains and properties not found in the 20 proteinogenic amino acids.[1] These analogues can be incorporated into peptides to enhance their stability, modify their conformation, and introduce novel functionalities.[2] this compound is one such ncAA, distinguished by two key features:

-

The 3-Pyridyl Group: The pyridine ring is a "privileged scaffold" in medicinal chemistry, known for its role in the pharmacological profile of many drugs, particularly those active in the central nervous system (CNS).[3] Its presence suggests potential interactions with a variety of biological targets. The parent amino acid, 3-(3-pyridyl)-alanine, is utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders.[4]

-

The N-Acetyl Group: Acetylation of amino acids can significantly alter their biological properties, including their transport across cell membranes and their metabolic stability.[5] For instance, N-acetyl-leucine has demonstrated therapeutic efficacy in neurological conditions, a feat not achieved by L-leucine alone, due to its altered transport mechanism.[6]

This guide will synthesize the available information on the synthesis and properties of this compound and its parent compounds, and propose potential biological applications and experimental frameworks for its investigation.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through the enzymatic resolution of a racemic mixture of the corresponding ethyl ester. This method allows for the separation of the N-acetyl-L-amino acid from the D-amino acid derivative.[7]

Table 1: Chemical Properties of 3-(3-pyridyl)-alanine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [8] |

| Molecular Weight | 166.18 g/mol | [8] |

| IUPAC Name | 2-amino-3-(pyridin-3-yl)propanoic acid | [8] |

| CAS Number | 64090-98-8 (L-isomer) | [9] |

| Appearance | White to off-white powder |

Note: Properties for the N-acetylated form would be derived from the parent compound, with an increase in molecular weight and altered polarity.

Prospective Biological Activity and Therapeutic Potential

While direct experimental data for this compound is not yet available in public literature, the activities of its structural analogues provide a strong basis for hypothesizing its therapeutic potential.

Central Nervous System Activity

The pyridine moiety is a common feature in CNS-active compounds.[3] Furthermore, the N-acetylation of amino acids has been shown to facilitate their transport into the brain and subsequent therapeutic action, as seen with N-acetyl-leucine.[6] This suggests that this compound could be a valuable candidate for neurological drug discovery.

Enzyme Inhibition: Tryptophan Pyrrolase and the Kynurenine Pathway

An analogue, DL-alpha-amino-beta-(2-pyridine)propanoic acid, has been shown to be a significant inhibitor of rat liver tryptophan pyrrolase (TPO), also known as tryptophan 2,3-dioxygenase (TDO).[9] This enzyme catalyzes the first and rate-limiting step of the kynurenine pathway, which metabolizes tryptophan. Inhibition of TPO leads to an increase in brain tryptophan and serotonin levels.[9] Given the structural similarity, this compound is a prime candidate for TPO inhibition.

Hypothesized Mechanism of Action: By inhibiting TPO, this compound could modulate the kynurenine pathway. An overactive kynurenine pathway is implicated in several neuroinflammatory and psychiatric disorders. Shifting tryptophan metabolism away from the kynurenine pathway and towards serotonin synthesis has therapeutic potential.

Caption: Hypothesized inhibition of Tryptophan Pyrrolase (TPO) by this compound.

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary.

Tryptophan Pyrrolase (TPO) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on TPO.

Methodology:

-

Enzyme Source: Recombinant human TPO or rat liver homogenate.

-

Assay Buffer: Potassium phosphate buffer (pH 7.0) containing L-tryptophan and ascorbic acid.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO), tested across a range of concentrations.

-

Procedure: a. Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at 37°C. b. Initiate the reaction by adding the substrate, L-tryptophan. c. Incubate for a defined period (e.g., 30 minutes) at 37°C. d. Stop the reaction by adding trichloroacetic acid. e. Centrifuge to remove precipitated protein. f. Measure the formation of kynurenine in the supernatant spectrophotometrically at 365 nm after reacting with Ehrlich's reagent.

-

Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value by non-linear regression analysis.

In Vivo CNS Activity Assessment (Rodent Model)

Objective: To evaluate the effects of this compound on brain neurochemistry and behavior in a rodent model.

Methodology:

-

Animal Model: Male Wistar rats or C57BL/6 mice.

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection or oral gavage at various doses.

-

Behavioral Tests:

-

Locomotor Activity: Assess spontaneous movement in an open field test.

-

Anxiety-like Behavior: Use the elevated plus maze or light-dark box test.

-

Depressive-like Behavior: Employ the forced swim test or tail suspension test.

-

-

Neurochemical Analysis: a. At a specified time point after drug administration, euthanize the animals and dissect brain regions (e.g., hippocampus, prefrontal cortex, striatum). b. Homogenize the brain tissue. c. Analyze the levels of tryptophan, serotonin, and its metabolite 5-HIAA, as well as kynurenine pathway metabolites, using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

Data Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the results between the treated and vehicle control groups.

Caption: Proposed experimental workflow for the evaluation of this compound.

Data Presentation

The following table illustrates how quantitative data for this compound could be presented. The values are hypothetical and serve as a template for future experimental results.

Table 2: Illustrative Biological Activity Profile of this compound

| Assay | Parameter | Result (Illustrative) |

| TPO Inhibition | IC₅₀ | 15 µM |

| Cell Viability (SH-SY5Y cells) | CC₅₀ | > 100 µM |

| Forced Swim Test (Mouse) | % Decrease in Immobility (at 30 mg/kg) | 40% |

| Brain Tryptophan Levels (Rat, at 30 mg/kg) | % Increase vs. Vehicle | 75% |

| Brain Serotonin Levels (Rat, at 30 mg/kg) | % Increase vs. Vehicle | 50% |

Conclusion and Future Directions

This compound represents a promising novel chemical entity for drug discovery. Based on the known activities of its structural analogues, it warrants investigation as a CNS-active agent and an inhibitor of tryptophan pyrrolase. The experimental protocols outlined in this guide provide a clear roadmap for elucidating its biological activity and mechanism of action.

Future research should focus on:

-

Chiral Synthesis: Developing a stereoselective synthesis to isolate the L- and D-enantiomers and evaluate their individual biological activities.

-

Broader Target Screening: Profiling the compound against a wider range of enzymes and receptors to identify additional therapeutic targets.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

-

Lead Optimization: If promising activity is confirmed, structural modifications could be explored to enhance potency and selectivity.

The exploration of this compound and similar non-canonical amino acid analogues will undoubtedly contribute to the development of next-generation therapeutics.

References

- 1. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(3-Pyridyl)- L -alanine = 98.0 HPLC 64090-98-8 [sigmaaldrich.com]

Unlocking Therapeutic Frontiers: A Technical Guide to Pyridylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the burgeoning field of pyridylalanine derivatives and their significant potential across a spectrum of therapeutic applications. The unique physicochemical properties imparted by the pyridyl moiety make these non-natural amino acids valuable building blocks in modern drug discovery. This document serves as a comprehensive resource, detailing the core therapeutic applications, summarizing key quantitative data, providing detailed experimental protocols, and visualizing complex biological pathways and workflows.

Enhancing Peptide Therapeutics and Drug Delivery

The incorporation of pyridylalanine residues into peptides is a powerful strategy to modulate their pharmacological properties. The nitrogen atom in the pyridine ring can be protonated at physiological pH, enhancing solubility and potentially influencing receptor interactions. Furthermore, the pyridyl group can serve as a versatile handle for bioconjugation, enabling the development of sophisticated drug delivery systems.[1][2]

Improving Peptide Solubility and Bioavailability

The introduction of pyridylalanine can significantly enhance the aqueous solubility of peptides, a critical factor for their therapeutic efficacy and formulation.[1][3][4]

Experimental Protocol: Peptide Solubility Assessment

-

Peptide Synthesis: Synthesize the parent peptide and its pyridylalanine-containing analogue using standard solid-phase peptide synthesis (SPPS) protocols.

-

Solubilization: Attempt to dissolve a pre-weighed amount of each lyophilized peptide in a standard aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a target concentration (e.g., 1 mg/mL).

-

Sonication and pH Adjustment: If the peptide does not readily dissolve, sonicate the solution for 5-10 minutes. If solubility is still limited, incrementally adjust the pH with dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring for dissolution.

-

Quantitative Analysis: Once dissolved, determine the final concentration using a suitable method such as UV-Vis spectrophotometry at 280 nm (if the peptide contains aromatic residues) or a colorimetric assay like the Bicinchoninic Acid (BCA) assay.

-

Data Comparison: Compare the maximum achievable concentration of the pyridylalanine-containing peptide to the parent peptide to quantify the improvement in solubility.

Bioconjugation for Targeted Drug Delivery

The pyridyl group offers a site for chemoselective modification, allowing for the attachment of targeting ligands, imaging agents, or drug payloads.[1][2]

Experimental Protocol: Pyridylalanine-Mediated Bioconjugation

-

Peptide Synthesis: Synthesize the pyridylalanine-containing peptide with a free N-terminal amine or a side chain with a suitable functional group for conjugation.

-

Activation of Conjugation Partner: Activate the molecule to be conjugated (e.g., a small molecule drug, a fluorescent dye) to introduce a reactive group that can form a stable bond with the pyridyl nitrogen or another functional group on the peptide.

-

Conjugation Reaction: React the activated partner with the pyridylalanine-containing peptide in a suitable buffer system. The reaction conditions (pH, temperature, stoichiometry) will depend on the specific chemistry being employed.

-

Purification: Purify the resulting bioconjugate using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

-

Characterization: Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and assess the conjugation efficiency.

Enzyme Inhibition: A Promising Avenue for New Therapeutics

Pyridylalanine derivatives have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis.

Metalloproteinase Inhibition in Inflammatory Diseases

A pyridylalanine-containing peptide has been identified as an inhibitor of matrix metalloproteinases MMP-8 and MMP-9, as well as tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE/ADAM-17).[5] This dual inhibition is particularly relevant for treating inflammatory conditions like endotoxin shock.

Quantitative Data: Metalloproteinase Inhibition

| Compound | Target Enzyme | IC50 | Reference |

| Pyridylalanine Peptide Analog | MMP-8 | Not specified | [5] |

| Pyridylalanine Peptide Analog | MMP-9 | Not specified | [5] |

| Pyridylalanine Peptide Analog | TACE/ADAM-17 | Not specified | [5] |

Experimental Protocol: In Vivo Model of Lethal Endotoxin Shock

-

Animal Model: Utilize adult male BALB/c mice (8-10 weeks old).

-

Endotoxin Administration: Induce endotoxemia by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli O111:B4 at a lethal dose (e.g., 15-20 mg/kg body weight).

-

Treatment: Administer the pyridylalanine-based inhibitor intravenously (i.v.) or i.p. at a predetermined dose and time relative to the LPS challenge (e.g., 30 minutes before or after).

-

Monitoring: Monitor the survival of the mice for a period of 72-96 hours.

-

Cytokine Analysis: At specific time points post-LPS injection (e.g., 2, 6, and 24 hours), collect blood samples via cardiac puncture and measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the survival curves of the treated and vehicle control groups using Kaplan-Meier analysis. Analyze cytokine levels using appropriate statistical tests (e.g., t-test or ANOVA).

Inhibition of Tryptophan Pyrrolase

Derivatives of pyridylalanine have been shown to inhibit rat liver tryptophan pyrrolase, leading to an increase in brain tryptophan concentrations.[6] This suggests a potential application in neurological and psychiatric disorders where serotonin pathways are implicated.

Anticancer Activity: A Multifaceted Approach

The pyridine scaffold is a common feature in many approved anticancer drugs, and pyridylalanine derivatives are showing significant promise in this area.[7][8][9][10][11]

Inhibition of Cancer Cell Proliferation

Pyridyl-ureas and other pyridylalanine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, including the MCF-7 breast cancer cell line.[7]

Quantitative Data: Anticancer Activity of a Pyridine-Urea Derivative

| Compound | Cell Line | IC50 (µM) after 48h | Reference |

| 8e (a pyridine-urea) | MCF-7 | 0.22 | [7] |

| Doxorubicin (control) | MCF-7 | 1.93 | [7] |

| Sorafenib (control) | MCF-7 | 4.50 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridylalanine derivative (e.g., from 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Neurodegenerative Disorders: Targeting Amyloid Aggregation

Pyridylalanine derivatives are being investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease by targeting the aggregation of amyloid-β (Aβ) peptides.[12][13]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

-

Aβ Peptide Preparation: Prepare a stock solution of Aβ(1-42) peptide by dissolving it in hexafluoroisopropanol (HFIP), followed by evaporation to remove the solvent and resuspension in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Aggregation Assay: In a 96-well black plate, mix the Aβ peptide solution (final concentration, e.g., 10 µM) with various concentrations of the pyridylalanine derivative. Add Thioflavin T (ThT) to a final concentration of 10 µM.

-

Fluorescence Monitoring: Monitor the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm over time at 37°C using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves. Compare the lag time and the maximum fluorescence intensity of the treated samples to the control to assess the inhibitory effect of the pyridylalanine derivative.

Antisickling Agents for Sickle Cell Disease

Pyridylalanine derivatives have shown potential as antisickling agents by improving the morphology of red blood cells under hypoxic conditions.[14]

Quantitative Data: Antisickling Effects

| Compound | Concentration | Effect | Reference |

| 2-(L-phenylalanylamino)pyridine | 3 mM | Positive morphological effect on SS cells | [14] |

| 3-(L-phenylalanylamino)pyridine | 3 mM | Positive morphological effect on SS cells | [14] |

| 4-(L-phenylalanylamino)pyridine | 3 mM | Positive morphological effect on SS cells | [14] |

| 2- and 3-(L-phenylalanylamino)pyridine | 20 mM | 14% increase in deoxy-HbS solubility | [14] |

Experimental Protocol: In Vitro Antisickling Assay

-

Blood Collection: Obtain blood samples from homozygous sickle cell (SS) patients in accordance with ethical guidelines.

-

Cell Preparation: Wash the red blood cells (RBCs) three times with a buffered saline solution.

-

Treatment: Incubate the washed RBCs with the pyridylalanine derivative at various concentrations (e.g., 1-10 mM) for a specified period.

-

Deoxygenation: Induce sickling by deoxygenating the RBC suspension. This can be achieved by gassing with a mixture of nitrogen and carbon dioxide or by chemical deoxygenation.

-

Microscopic Analysis: Prepare a wet mount of the RBC suspension and examine under a light microscope. Capture images of multiple fields.

-

Morphological Quantification: Quantify the percentage of sickled cells by counting at least 500 cells per sample. Compare the percentage of sickled cells in the treated samples to the untreated control.

Somatostatin Receptor Ligands for Neuroendocrine Tumors

Radiolabeled pyridylalanine-containing peptides are being developed as somatostatin receptor antagonists for the imaging and treatment of neuroendocrine tumors.[15]

Quantitative Data: Somatostatin Receptor Binding Affinity

| Compound | Receptor | KD (nM) | Reference |

| [177Lu]Lu-DOTA-[l2Pal3]-LM3 | SST2 | 0.18 ± 0.02 | [15] |

| [177Lu]Lu-DOTA-[3Pal3]-LM3 | SST2 | 0.15 ± 0.01 | [15] |

| [177Lu]Lu-DOTA-[4Pal3]-LM3 | SST2 | 0.11 ± 0.01 | [15] |

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture: Use a cell line engineered to express the somatostatin receptor subtype of interest (e.g., HEK293-SST2).

-

Membrane Preparation: Homogenize the cells and prepare a crude membrane fraction by differential centrifugation.

-

Binding Assay: In a 96-well plate, incubate the cell membranes with increasing concentrations of the radiolabeled pyridylalanine-containing peptide in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competitor.

-

Incubation and Filtration: Incubate the plate to allow binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration and perform a saturation binding analysis to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax).

This guide highlights the significant and diverse therapeutic potential of pyridylalanine derivatives. The presented data and protocols offer a solid foundation for researchers and drug development professionals to further explore and harness the unique properties of these compounds in the quest for novel and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Transmission electron microscopy assay [assay-protocol.com]

- 4. Electron microscopy [bio-protocol.org]

- 5. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmsh.ac.in [jmsh.ac.in]

- 10. Guide to the structural characterization of protein aggregates and amyloid fibrils by CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. 4.15. LPS-Induced Endotoxemia [bio-protocol.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Unraveling the Metabolic Fate of N-Acetyl-3-(3-pyridyl)-alanine: A Research Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed metabolic pathway information for N-Acetyl-3-(3-pyridyl)-alanine is not extensively documented in publicly available scientific literature. This guide, therefore, provides a comprehensive framework for investigating its metabolic fate, drawing upon established principles of xenobiotic metabolism and the known biotransformations of related chemical moieties, namely N-acetylated amino acids and pyridine-containing compounds. The experimental protocols, data, and pathways described herein are presented as a predictive roadmap for research rather than a summary of established knowledge.

Introduction

This compound is a derivative of the non-proteinogenic amino acid 3-(3-pyridyl)-alanine. The introduction of an N-acetyl group can significantly alter the physicochemical properties of the parent molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the metabolic pathway of this compound is crucial for elucidating its potential pharmacological activity, toxicity, and overall role in biological systems. This document outlines a hypothetical metabolic pathway and provides a detailed guide to the experimental workflows required for its validation.

Hypothetical Metabolic Pathway of this compound

The metabolism of this compound is likely to proceed through two primary routes: hydrolysis of the acetyl group and modification of the pyridine ring.

-

Deacetylation: The primary and most probable metabolic step is the hydrolysis of the N-acetyl group by acylases to yield 3-(3-pyridyl)-alanine. This reaction is common for many N-acetylated amino acids.

-

Pyridine Ring Oxidation: The pyridine ring is susceptible to oxidation by cytochrome P450 enzymes, potentially leading to the formation of an N-oxide or hydroxylated derivatives.

-

Conjugation: The resulting metabolites, particularly hydroxylated forms, could undergo further conjugation reactions (Phase II metabolism), such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

The following diagram illustrates this hypothetical metabolic pathway.

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for Metabolic Pathway Analysis

A systematic approach is required to identify and quantify the metabolites of this compound. The following workflow outlines the key stages of such an investigation.

Caption: General experimental workflow for metabolic pathway elucidation.

Detailed Experimental Protocols

In Vitro Metabolism using Liver Microsomes

Objective: To identify Phase I metabolites of this compound.

Methodology:

-

Incubation: Prepare a reaction mixture containing rat or human liver microsomes (0.5 mg/mL), this compound (10 µM), and an NADPH-generating system in phosphate buffer (pH 7.4).

-

Reaction: Initiate the reaction by adding the NADPH-generating system and incubate at 37°C for 60 minutes.

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant and evaporate to dryness. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

In Vivo Pharmacokinetic Study in Rats

Objective: To characterize the ADME profile and identify major in vivo metabolites.

Methodology:

-

Dosing: Administer this compound to male Sprague-Dawley rats via oral gavage (e.g., 10 mg/kg).

-

Sample Collection: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via the tail vein. Collect urine and feces over 24 hours.

-

Plasma Preparation: Centrifuge blood samples to obtain plasma.

-

Sample Extraction:

-

Plasma: Perform protein precipitation with methanol.

-

Urine: Dilute with water and centrifuge.

-

Feces: Homogenize with water and extract with an organic solvent.

-

-

LC-MS/MS Analysis: Analyze the processed samples using a validated liquid chromatography-tandem mass spectrometry method.

Quantitative Data Presentation

The following table represents a template for summarizing the pharmacokinetic parameters that would be determined from an in vivo study.

| Parameter | Unit | Value (Mean ± SD) |

| Pharmacokinetic Parameters of this compound | ||

| Cmax (Maximum Concentration) | ng/mL | Data to be determined |

| Tmax (Time to Cmax) | h | Data to be determined |

| AUC (Area Under the Curve) | ng·h/mL | Data to be determined |

| t1/2 (Half-life) | h | Data to be determined |

| Metabolite Levels | ||

| 3-(3-pyridyl)-alanine (Urine) | % of Dose | Data to be determined |

| N-oxide Metabolite (Plasma) | ng/mL (at Tmax) | Data to be determined |

Potential Signaling Pathway Interactions

While no specific signaling pathways have been associated with this compound, its structural similarity to other neuroactive compounds suggests that it could potentially interact with pathways involved in neuronal function. For instance, if this compound or its metabolites interact with receptors coupled to the PI3K/Akt signaling pathway, it could influence cell survival and metabolism.

Caption: The PI3K/Akt signaling pathway, a potential target for investigation.

Conclusion

The study of this compound's metabolic pathway is an open area of research. The hypothetical pathways, experimental workflows, and analytical protocols detailed in this guide provide a robust starting point for researchers. A thorough understanding of its ADME properties and potential interactions with cellular signaling pathways will be instrumental in determining the future applications of this compound in drug development and other scientific disciplines.

Preliminary Cytotoxicity Studies of N-ACETYL-3-(3-PYRIDYL)-ALANINE: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into the cytotoxic potential of N-ACETYL-3-(3-PYRIDYL)-ALANINE are currently unavailable in the public domain. Comprehensive searches of scientific literature and databases did not yield specific studies detailing the cytotoxic effects, experimental protocols, or associated signaling pathways for this particular compound.

While research exists on related structures, such as N-acyl-alanine derivatives and various pyridylalanine analogs, direct cytotoxic data for this compound remains elusive. The synthesis of related compounds has been documented, including the enzymatic resolution of beta-(3-pyridyl)-DL-alanine to its N-acetyl-L-amino acid form, a crucial step for producing the specific enantiomer of the target compound. However, these studies did not proceed to evaluate the compound's biological activity, including its potential toxicity to cells.

Given the absence of specific data, this guide will outline the standard methodologies and theoretical considerations for conducting preliminary cytotoxicity studies on a novel compound like this compound. This framework is intended to guide researchers in designing and executing the necessary experiments to elucidate its cytotoxic profile.

General Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the in vitro cytotoxicity of a novel compound is a multi-step process. The primary goal is to determine the concentration at which the compound induces cell death and to gain initial insights into the mechanism of action.

Key Experimental Protocols

The following sections detail the standard protocols that would be employed in the preliminary cytotoxic evaluation of this compound.

Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the therapeutic area of interest. A panel of cell lines, including both cancerous and non-cancerous lines, is recommended to assess both efficacy and general toxicity.

Table 1: Example Cell Line Panel for Initial Cytotoxicity Screening

| Cell Line | Type | Rationale |

| HeLa | Human Cervical Cancer | Commonly used, robust cancer cell line. |

| A549 | Human Lung Carcinoma | Representative of a solid tumor type. |

| MCF-7 | Human Breast Cancer | Estrogen-receptor positive breast cancer model. |

| HepG2 | Human Liver Cancer | To assess potential hepatotoxicity. |

| HEK293 | Human Embryonic Kidney | Non-cancerous cell line to evaluate general cytotoxicity. |

Protocol:

-

Cells are cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). A vehicle control (e.g., DMSO) is also included.

-

Plates are incubated for 24, 48, and 72 hours.

-

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Potential Signaling Pathways to Investigate

Should this compound exhibit significant cytotoxicity, further studies would be necessary to elucidate the underlying mechanism of cell death. A common starting point is to differentiate between apoptosis and necrosis.

Further investigation into specific signaling pathways, such as the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, or pathways involved in necroptosis or autophagy, would be warranted based on initial mechanistic findings.

Conclusion

While direct experimental data on the cytotoxicity of this compound is not currently available, this guide provides a comprehensive framework for its initial evaluation. The outlined experimental protocols and theoretical considerations are standard in the field of drug discovery and toxicology. Future research focusing on the in vitro and subsequent in vivo assessment of this compound is necessary to determine its potential as a therapeutic agent or to identify any associated toxicological risks. Researchers are encouraged to utilize this guide as a foundational resource for initiating such crucial studies.

An In-depth Technical Guide to the Enzymatic Stability of N-ACETYL-3-(3-PYRIDYL)-ALANINE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the enzymatic stability of novel chemical entities, with a specific focus on N-acetyl-3-(3-pyridyl)-alanine. In the absence of direct experimental data for this compound, this document outlines the standard experimental protocols and predicted metabolic pathways based on its structural characteristics.

Introduction to Enzymatic Stability in Drug Discovery

The metabolic stability of a new chemical entity (NCE) is a critical parameter in the drug discovery and development process. It describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes and is a key determinant of its pharmacokinetic profile, including its half-life, clearance, and oral bioavailability.[1][2][3] A compound that is too rapidly metabolized may not achieve therapeutic concentrations in the body, while a compound that is too stable may accumulate and cause toxicity. Therefore, early assessment of enzymatic stability is essential for selecting and optimizing drug candidates with desirable pharmacokinetic properties.[3]

In vitro assays are widely used in the early stages of drug discovery to estimate the metabolic stability of NCEs.[1][2][3] These assays provide valuable data to guide structure-activity relationship (SAR) studies, predict in vivo pharmacokinetic parameters, and identify potential drug-drug interactions.[1] The primary sites of drug metabolism are the liver, kidneys, gut, and skin.[2] This guide will focus on two of the most common in vitro assays: the liver microsomal stability assay and the plasma stability assay.

Overview of Key In Vitro Enzymatic Stability Assays

A variety of in vitro systems are available to assess the metabolic stability of a compound. The choice of assay depends on the specific questions being addressed and the stage of drug discovery.

| Assay | Primary Enzyme System | Metabolic Phase Coverage | Key Applications |

| Liver Microsomal Stability | Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) | Primarily Phase I (oxidation, reduction, hydrolysis)[2] | - High-throughput screening of compound libraries- Ranking compounds based on metabolic stability- Estimating intrinsic clearance (Clint)[4]- Identifying major Phase I metabolic pathways |

| Plasma Stability | Esterases, Amide hydrolases | Hydrolysis | - Assessing the stability of ester or amide-containing compounds[5][6]- Screening for prodrugs designed to be activated in the blood- Identifying compounds prone to rapid degradation in circulation[5][7] |

| Liver S9 Fraction Stability | CYPs, FMOs, UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-transferases (GSTs) | Phase I and Phase II | - Comprehensive assessment of both Phase I and Phase II metabolism[2]- Metabolite identification studies |

| Hepatocyte Stability | Full complement of hepatic enzymes | Phase I and Phase II, including uptake and efflux transporters | - "Gold standard" for in vitro to in vivo extrapolation of clearance- Studying the interplay between metabolism and transport |

Experimental Protocols

The following sections provide detailed, generalized protocols for the liver microsomal and plasma stability assays, which are highly relevant for evaluating a compound like this compound.

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes.[2]

Materials:

-

Test compound (e.g., this compound)

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH[2][4]

-

Positive control compounds with known metabolic profiles (e.g., midazolam, dextromethorphan)[4]

-

Internal standard (for analytical quantification)

-

Quenching solution (e.g., cold acetonitrile or methanol)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM) by diluting with buffer.[4]

-

Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Add the liver microsomal solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[4]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8] For negative controls, add buffer instead of the NADPH system.[2][4]

-

-

Time Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of cold quenching solution containing the internal standard to the respective wells.[4]

-

-

Sample Processing:

-

Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

Calculate the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Determine the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration).

-

This assay evaluates the stability of a compound in plasma, which contains various hydrolytic enzymes such as esterases and amidases.[6][7]

Materials:

-

Test compound

-

Pooled plasma (human, rat, mouse, etc.), typically heparinized

-

Phosphate buffer (pH 7.4)

-

Positive control compound (e.g., a known labile ester or amide)

-

Internal standard

-

Quenching solution (e.g., cold acetonitrile or methanol)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and a working solution.

-

Thaw the plasma at 37°C and centrifuge to remove any precipitates.

-

-

Incubation:

-

Time Point Sampling:

-

Sample Processing:

-

After the final time point, vortex the sample plate to ensure complete protein precipitation.

-

Centrifuge the plate to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.[6]

-

Determine the in vitro half-life (t½) from the slope of the plot of the natural logarithm of the percentage remaining versus time.

-

Predicted Metabolic Pathways for this compound

Based on the chemical structure of this compound, two primary metabolic pathways can be predicted: hydrolysis of the N-acetyl group and modification of the pyridine ring.

-

Pathway A: De-acetylation (Amide Hydrolysis): The N-acetyl group can be hydrolyzed by amidohydrolases, such as aminoacylases, to yield 3-(3-pyridyl)-alanine and acetic acid.[10] This is a common metabolic route for N-acylated amino acids.[11][12] The susceptibility to this pathway would be a key determinant of the compound's stability, particularly in tissues with high amidase activity.

-

Pathway B: Pyridine Ring Oxidation: The pyridine ring is susceptible to oxidation, primarily by cytochrome P450 enzymes in the liver.[13] This can lead to the formation of N-oxides or hydroxylated metabolites on the pyridine ring. The specific CYP isoforms involved (e.g., CYP3A4, CYP2C9) would depend on the compound's affinity for their active sites.[13]

These pathways may occur independently or sequentially. For instance, the intact molecule could first undergo pyridine oxidation, followed by de-acetylation, or vice versa. Further metabolite identification studies would be required to elucidate the exact metabolic fate.

Visualizations

Caption: General workflow for in vitro enzymatic stability assays.

Caption: Predicted metabolic pathways for this compound.

References

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. Amidohydrolases of brain; enzymatic hydrolysis of N-acetyl-L-aspartate and other N-acyl-L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of N-ACETYL-3-(3-PYRIDYL)-ALANINE with Biological Membranes

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-3-(3-pyridyl)-alanine is a modified amino acid of interest in various fields of biochemical and pharmaceutical research. Its unique structure, combining an acetylated amino group, an alanine backbone, and a pyridyl ring, suggests a multifaceted interaction with biological membranes. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines experimental protocols to investigate its interaction with lipid bilayers. Furthermore, it explores a potential signaling pathway that could be modulated by this molecule. Given the limited direct experimental data on this compound, this document serves as a predictive guide, leveraging knowledge of its constituent chemical moieties to forecast its behavior and to propose a robust framework for its empirical investigation.

Predicted Physicochemical Properties and Membrane Interaction Profile

The interaction of a small molecule with a biological membrane is fundamentally governed by its physicochemical properties, most notably its lipophilicity, size, and charge. N-acetylation of the alpha-amino group in 3-(3-pyridyl)-alanine is expected to neutralize the positive charge at physiological pH and increase its hydrophobicity. This modification can significantly influence its ability to partition into the lipid bilayer.

Quantitative Data Summary

To provide a quantitative basis for predicting the membrane interaction of this compound, key physicochemical parameters have been estimated using computational models. The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity.

| Parameter | Predicted Value | Method/Tool | Significance in Membrane Interaction |

| LogP | 0.25 | Molinspiration | Indicates a relatively balanced hydrophilic-lipophilic character, suggesting potential for interaction with the membrane interface and possible passive diffusion. |

| Molecular Weight | 208.21 g/mol | --- | Small molecular size is generally favorable for passive diffusion across the membrane. |

| Topological Polar Surface Area (TPSA) | 69.56 Ų | Molinspiration | A moderate TPSA suggests the molecule may have reasonable membrane permeability. |

| Hydrogen Bond Donors | 2 | Molinspiration | The presence of hydrogen bond donors can influence interactions with lipid headgroups. |

| Hydrogen Bond Acceptors | 4 | Molinspiration | The presence of hydrogen bond acceptors can influence interactions with lipid headgroups. |

Note: The predicted LogP value is for the N-acetylated form and suggests a significant increase in lipophilicity compared to the non-acetylated 3-(3-pyridyl)-D-alanine, which has a predicted XLogP3 of -2.5.

Postulated Interactions with the Lipid Bilayer

Based on its structure and predicted properties, the interaction of this compound with a biological membrane can be hypothesized as a multi-step process:

-

Initial Adsorption: The molecule likely approaches the membrane surface and interacts with the polar headgroups of the phospholipids. The pyridyl nitrogen and the carbonyl oxygen of the acetyl group can act as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor.

-

Interfacial Partitioning: Driven by its moderate lipophilicity, the molecule may then partition into the interfacial region of the bilayer, positioning the pyridyl and acetylated alanine moieties between the polar headgroups and the acyl chains of the lipids.

-

Transmembrane Permeation (Passive Diffusion): Due to its relatively small size and the absence of a net charge, this compound may be capable of passively diffusing across the lipid bilayer. The energy barrier for this process will depend on the energetic cost of desolvating the polar groups as they traverse the hydrophobic core of the membrane.

-

Membrane Perturbation: The presence of the pyridyl ring, particularly if it becomes protonated in the lower pH environment near the membrane surface, could lead to localized disruption of the lipid packing. Some pyridinium compounds have been shown to destabilize lipid bilayers.

Detailed Experimental Protocols

To empirically validate the predicted interactions of this compound with biological membranes, a series of biophysical and cell-based assays can be employed.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a classical and reliable technique for the experimental determination of LogP.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of this compound in either n-octanol or water.

-

Partitioning: In a separatory funnel, combine equal volumes of n-octanol and water (pre-saturated with each other). Add a known amount of the stock solution.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the solute between the two phases. Let the funnel stand to allow for complete phase separation.

-

Phase Separation and Quantification: Carefully separate the aqueous and octanolic phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log10([Solute]octanol / [Solute]aqueous)

Liposome Permeability Assay (Dye Leakage)

This assay assesses the ability of a compound to disrupt the integrity of a lipid bilayer, leading to the leakage of an encapsulated fluorescent dye.

Protocol:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a defined lipid composition (e.g., POPC or a mixture mimicking a specific cell membrane). Encapsulate a self-quenching concentration of a fluorescent dye, such as calcein or carboxyfluorescein, within the liposomes.

-

Removal of External Dye: Separate the liposomes from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

-

Leakage Measurement: In a fluorometer cuvette, add the dye-loaded liposomes to a buffer solution. Obtain a baseline fluorescence reading.

-

Addition of Compound: Add a known concentration of this compound to the liposome suspension.

-

Monitoring Fluorescence: Record the increase in fluorescence over time. Disruption of the liposome membrane will cause the dye to leak out and become de-quenched, resulting in an increase in fluorescence intensity.

-

Maximum Leakage Control: At the end of the experiment, add a detergent (e.g., Triton X-100) to cause 100% leakage and obtain a maximum fluorescence value.

-

Data Analysis: Express the percentage of dye leakage as a function of time and compound concentration.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive, transcellular permeability of compounds.

Protocol:

-

Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Donor and Acceptor Plates: The filter plate (donor plate) is placed on top of an acceptor plate containing buffer.

-

Compound Addition: The test compound, this compound, is added to the donor wells.

-

Incubation: The plate sandwich is incubated for a specific period, allowing the compound to diffuse from the donor, through the artificial membrane, into the acceptor compartment.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined using an analytical method like LC-MS/MS.

-

Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.

Potential Signaling Pathway Interaction

Given its structural similarity to amino acid neurotransmitters and the presence of a pyridine ring, a plausible target for this compound could be a G-protein coupled receptor (GPCR). Many GPCRs are activated by amino acid derivatives and heterocyclic compounds. A potential signaling cascade initiated by the binding of this compound to a Gq-coupled GPCR is depicted below.

Caption: A potential Gq-coupled GPCR signaling pathway activated by this compound.

Experimental Workflow for Investigating Membrane Interaction and Signaling

The following workflow outlines a logical progression of experiments to characterize the interaction of this compound with biological membranes and its potential downstream effects.

Caption: A proposed experimental workflow for the comprehensive study of this compound's membrane interactions.

Conclusion

While direct experimental data for this compound is currently lacking, this technical guide provides a robust predictive framework for its interaction with biological membranes. The N-acetylation is anticipated to increase its lipophilicity, facilitating membrane association and potential passive diffusion. The presence of the pyridyl moiety introduces a degree of complexity, with the potential for specific interactions and membrane perturbation. The outlined experimental protocols offer a clear path for the empirical validation of these predictions. Furthermore, the proposed interaction with a Gq-coupled signaling pathway provides a testable hypothesis for its potential biological activity. This guide serves as a valuable resource for researchers initiating studies on this compound, enabling a systematic and informed approach to elucidating its role in biological systems.

Conformational Analysis of N-Acetyl-3-(3-pyridyl)-alanine: A Technical Guide

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, particularly in the context of drug design and molecular recognition. N-acetyl-3-(3-pyridyl)-alanine is a modified amino acid with potential applications in medicinal chemistry as a building block for peptidomimetics and other bioactive compounds. Understanding its conformational preferences is paramount for predicting its interactions with biological targets. This technical guide outlines a comprehensive framework for the detailed conformational analysis of this compound, integrating state-of-the-art computational and experimental methodologies. It is intended for researchers, scientists, and drug development professionals seeking to characterize the structural landscape of this and similar molecules. The guide provides detailed protocols for computational modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, supplemented by clear data presentation tables and workflow visualizations to facilitate a multi-faceted analysis.

Introduction

The conformational flexibility of small molecules dictates their biological activity. The spatial arrangement of atoms, or conformation, determines how a molecule interacts with its environment, including solvent molecules, receptors, and enzymes. N-acetylated amino acids serve as fundamental models for understanding the conformational tendencies of peptide backbones. The introduction of a pyridyl ring in this compound adds significant complexity and interest. The pyridine nitrogen can act as a hydrogen bond acceptor, potentially leading to unique intramolecular interactions that stabilize specific conformations.[1][2]

A thorough conformational analysis aims to identify the stable, low-energy conformers of a molecule and to understand the energy barriers between them. This knowledge is critical for:

-

Rational Drug Design: Designing ligands that adopt a bioactive conformation to fit a target's binding site.

-

Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with observed biological activity.

-

Understanding Physicochemical Properties: Explaining properties like solubility and crystal packing.

This guide presents a systematic approach to elucidating the conformational landscape of this compound in the gas phase, in solution, and in the solid state.

Molecular Structure and Rotational Degrees of Freedom

The conformation of this compound is defined by the rotation around several single bonds. The key dihedral angles that dictate the overall shape of the molecule are:

-

Backbone Dihedrals:

-

Φ (phi): C'-N-Cα-C'

-

Ψ (psi): N-Cα-C'-N

-

ω (omega): Cα-C'-N-Cα (typically constrained to ~180° for a trans-peptide bond)

-

-

Side-Chain Dihedrals:

-

χ1 (chi1): N-Cα-Cβ-Cγ

-

χ2 (chi2): Cα-Cβ-Cγ-Cδ1

-

The interplay of these rotational degrees of freedom, influenced by steric hindrance and potential intramolecular hydrogen bonds, defines the molecule's potential energy surface.

References

- 1. Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen of the peptide backbone in tripeptides containing the new amino acid, α,α-di(2-pyridyl)glycine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

N-ACETYL-3-(3-PYRIDYL)-ALANINE: A Potential Enzyme Inhibitor for Tryptophan Catabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of N-acetyl-3-(3-pyridyl)-alanine as an enzyme inhibitor, focusing on its structural resemblance to L-tryptophan and the consequent possibility of it targeting key enzymes in the kynurenine pathway. This pathway is a critical route for tryptophan metabolism, and its dysregulation is implicated in a variety of pathological conditions, including cancer and neurodegenerative diseases. This document provides a comprehensive overview of the rationale for investigating this compound, a plausible synthetic route, detailed experimental protocols for assessing its inhibitory activity against Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), and a discussion of its potential therapeutic implications.

Introduction

This compound is a synthetic amino acid derivative. Its core structure, 3-(3-pyridyl)-alanine, is an unnatural amino acid that has been incorporated into peptides to study their structure and function. The N-acetylation of this compound modifies its chemical properties, potentially enhancing its stability and cell permeability, making it an interesting candidate for biological investigation.

The structural similarity of this compound to L-tryptophan, the natural substrate for the initial and rate-limiting enzymes of the kynurenine pathway, IDO1 and TDO, forms the basis of the hypothesis that it may act as a competitive inhibitor of these enzymes. By blocking the catabolism of tryptophan, this compound could potentially modulate immune responses and neuronal function, offering a therapeutic avenue for a range of diseases.

The Kynurenine Pathway: A Key Therapeutic Target

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, accounting for over 95% of its degradation. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by either IDO1 or TDO.

Key Enzymes and Metabolites of the Kynurenine Pathway:

| Enzyme | Substrate | Product(s) | Significance |

| Indoleamine 2,3-dioxygenase (IDO1) | L-Tryptophan | N-Formylkynurenine | Expressed in various tissues, induced by pro-inflammatory cytokines. Plays a key role in immune tolerance and is a target in cancer immunotherapy. |

| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | N-Formylkynurenine | Primarily expressed in the liver, regulates systemic tryptophan levels. Also implicated in tumor immune evasion. |

| Kynurenine Formamidase | N-Formylkynurenine | Kynurenine | - |

| Kynurenine 3-monooxygenase (KMO) | Kynurenine | 3-Hydroxykynurenine | A critical branch point in the pathway. |

| Kynureninase | Kynurenine | Anthranilic Acid | - |

| Kynurenine Aminotransferase (KAT) | Kynurenine | Kynurenic Acid | Produces the neuroprotective metabolite, kynurenic acid. |

| 3-Hydroxyanthranilate 3,4-dioxygenase | 3-Hydroxyanthranilic Acid | 2-amino-3-carboxymuconate semialdehyde | - |

| Quinolinate Phosphoribosyltransferase | Quinolinic Acid | Nicotinic acid mononucleotide | Leads to the synthesis of NAD+. |

Dysregulation of the kynurenine pathway has been linked to numerous diseases. Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppress T-cell proliferation and promote immune tolerance, allowing cancer cells to evade immune surveillance. In neurodegenerative disorders, an imbalance in the pathway can lead to the accumulation of the neurotoxic metabolite quinolinic acid and a reduction in the neuroprotective kynurenic acid. Therefore, inhibitors of IDO1 and TDO are of significant interest as potential therapeutic agents.

Signaling Pathway Diagram

Caption: The Kynurenine Pathway and the proposed point of inhibition by this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the synthesis of the racemic DL-3-(3-pyridyl)-alanine followed by N-acetylation and subsequent enzymatic resolution to obtain the desired enantiomer.

Experimental Workflow for Synthesis

Caption: Proposed workflow for the synthesis and resolution of this compound.

Detailed Methodologies

Step 1: Synthesis of DL-3-(3-Pyridyl)-alanine This can be achieved through a malonic ester synthesis. 3-(Chloromethyl)pyridine hydrochloride is reacted with diethyl acetamidomalonate in the presence of a base like sodium ethoxide in ethanol. The resulting intermediate is then hydrolyzed and decarboxylated by heating with a strong acid (e.g., HCl) to yield DL-3-(3-pyridyl)-alanine.